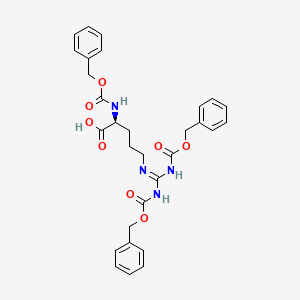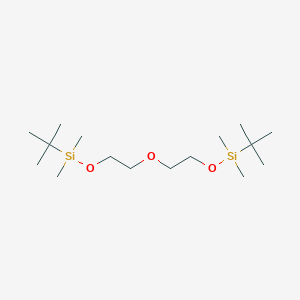![molecular formula C14H25NOSi B8264544 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline](/img/structure/B8264544.png)
3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline typically involves the protection of the hydroxyl group of 2,6-dimethylaniline using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine, potentially altering the compound’s reactivity.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acidic reagents like hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Amines.
Substitution: Free hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group in organic synthesis, allowing for selective reactions at other functional groups without interference from the hydroxyl group.
Biology: In biological research, it can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals, where precise control over chemical reactions is essential.
Wirkmechanismus
The tert-butyldimethylsilyl group protects the hydroxyl group by forming a stable silyl ether linkage. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other sites. The silyl ether can be cleaved under acidic conditions, regenerating the free hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- 3-[(Tert-butyldimethylsilyl)oxy]propanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness: 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline is unique due to its specific structure, which combines the protective tert-butyldimethylsilyl group with an aniline derivative. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-10-8-9-12(11(2)13(10)15)16-17(6,7)14(3,4)5/h8-9H,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOYULHMPQNNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)

![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)











